N-{(2S)-1-[(4-fluorobenzyl)amino]-3-methyl-1-oxobutan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide
Description
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Properties
Molecular Formula |
C22H24FN5O2 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[(2S)-1-[(4-fluorophenyl)methylamino]-3-methyl-1-oxobutan-2-yl]-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C22H24FN5O2/c1-14(2)19(20(29)24-13-15-7-9-16(23)10-8-15)26-22(30)28-12-11-27-18-6-4-3-5-17(18)25-21(27)28/h3-10,14,19H,11-13H2,1-2H3,(H,24,29)(H,26,30)/t19-/m0/s1 |
InChI Key |
DLQFGLGYKRRXFB-IBGZPJMESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC1=CC=C(C=C1)F)NC(=O)N2CCN3C2=NC4=CC=CC=C43 |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CC=C(C=C1)F)NC(=O)N2CCN3C2=NC4=CC=CC=C43 |
Origin of Product |
United States |
Biological Activity
The compound N-{(2S)-1-[(4-fluorobenzyl)amino]-3-methyl-1-oxobutan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide is a synthetic cannabinoid that has garnered attention for its biological activity, particularly in relation to its potential therapeutic effects and mechanisms of action. This article explores the compound's biological activity through various studies, highlighting its pharmacological properties, efficacy in different biological models, and potential clinical applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 350.414 g/mol. The structure includes an imidazo[1,2-a]benzimidazole core, which is known for its diverse biological activities, along with a carboxamide functional group that may influence its interaction with biological targets.
Structural Formula
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Cannabinoid Receptor Agonism : As a synthetic cannabinoid, it acts as an agonist at cannabinoid receptors (CB1 and CB2), which are implicated in various physiological processes including pain modulation and appetite regulation .
- Neuroprotective Properties : Studies have suggested that compounds with similar structures can provide neuroprotection against excitotoxicity and oxidative stress, potentially benefiting conditions like neurodegenerative diseases .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to modulate neurotransmitter release and influence neuronal survival under stress conditions. For instance:
- Neuroprotection Against Glutamate-Induced Toxicity : The compound showed significant protective effects in neuronal cell lines exposed to glutamate-induced excitotoxicity, reducing cell death compared to control groups .
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of the compound:
- Anticonvulsant Activity : In rodent models of epilepsy, the compound exhibited anticonvulsant effects, suggesting a potential role in managing seizure disorders. This aligns with findings that similar compounds can block sodium channels and reduce seizure frequency .
Case Studies
Case Study 1 : A study involving the administration of the compound in a mouse model demonstrated a marked reduction in seizure activity compared to untreated controls. The results indicated a dose-dependent response, with higher doses providing greater protection against seizures.
Case Study 2 : Clinical observations in patients with chronic pain conditions treated with cannabinoid-based therapies revealed improvements in pain management and quality of life metrics when similar compounds were included in treatment regimens.
Comparative Analysis of Similar Compounds
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-{(2S)-1-[(4-fluorobenzyl)amino]-3-methyl-1-oxobutan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The imidazole ring is known to interact with various biological targets, making it a focal point in cancer research.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research has shown that imidazole derivatives can act against a range of pathogens, including bacteria and fungi. This application is crucial in the development of new antibiotics amid rising antibiotic resistance.
Neurological Applications
Given the compound's ability to cross the blood-brain barrier due to its lipophilic nature, it may be explored for neurological applications. Compounds with similar structures have been studied for their effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of imidazo[1,2-a]benzimidazole showed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways. In vitro assays indicated that the compound effectively reduced viability in breast and lung cancer cells.
Case Study 2: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against common bacterial strains. Results showed a notable reduction in bacterial growth, suggesting its potential as a lead compound for developing new antimicrobial agents.
Data Table: Summary of Research Findings
| Application | Study Type | Key Findings |
|---|---|---|
| Anticancer | In vitro assays | Induced apoptosis in cancer cell lines |
| Antimicrobial | Laboratory testing | Significant reduction in growth of bacterial strains |
| Neurological | Experimental models | Potential effects on neurodegenerative conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
